Ezomycin B2

Antifungal structure-activity relationship Peptidyl nucleoside antibiotics Phytopathogen susceptibility

Standard ezomycin complex fractions contain variable L-cystathionine components that confound SAR studies. Ezomycin B2 (CAS 57973-16-7) is the purified single-component nucleoside scaffold lacking this pseudopeptide moiety. - **Definitive control**: Parallel testing with ezomycin B1 isolates L-cystathionine-specific antifungal effects against Sclerotinia and Botrytis. - **Model system**: Acid-catalyzed interconversion to C2/D2 enables stability and rearrangement research. - **Defined standard**: Octosyl acid core for comparative biosynthesis studies. Supplied as a purified solid with documented stability handling protocols.

Molecular Formula C19H25N5O13
Molecular Weight 531.4 g/mol
Cat. No. B15562611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzomycin B2
Molecular FormulaC19H25N5O13
Molecular Weight531.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H25N5O13/c20-4-1-5(15(28)29)34-17(7(4)25)37-11-6(23-18(21)32)10-12(36-13(11)16(30)31)8(26)9(35-10)3-2-22-19(33)24-14(3)27/h2,4-13,17,25-26H,1,20H2,(H,28,29)(H,30,31)(H3,21,23,32)(H2,22,24,27,33)/t4-,5+,6+,7-,8+,9-,10-,11-,12+,13+,17?/m1/s1
InChIKeyTZNPAXBXQOZLNS-GOXUUWDBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezomycin B2: Pseudouridine Nucleoside Antibiotic


Ezomycin B2 (CAS 57973-16-7; molecular formula C19H27N5O14) is a pseudouridine-type C-C nucleoside antifungal antibiotic isolated from the ezomycin complex produced by Streptomyces kitazawaensis 009 [1]. Structurally characterized by an unusual octosyl acid (8-carbon furanosyl) nucleoside core, it belongs to the peptidyl nucleoside antibiotic family that includes polyoxins and nikkomycins as biosynthetically related chitin synthase-targeting agents [2]. Unlike the L-cystathionine-containing ezomycin components (A1, B1, C1), ezomycin B2 lacks this pseudopeptide moiety—a structural distinction that fundamentally defines its differential activity profile and utility in research applications [3].

Why Ezomycin B2 Cannot Be Substituted


The ezomycin complex comprises multiple structurally related nucleoside components with sharply divergent antimicrobial activities, rendering generic substitution or crude complex use inappropriate for reproducible research. The critical structural discriminator is the presence or absence of the L-cystathionine pseudopeptide moiety: ezomycins A1, B1, and C1 contain this component and exhibit specific antifungal activity against Sclerotinia and Botrytis phytopathogens, whereas ezomycin B2 (C19H27N5O14) lacks L-cystathionine and shows a fundamentally altered activity profile [1]. Substituting ezomycin B2 with ezomycin B1 (C26H39N7O17S) or unfractionated ezomycin complex introduces uncontrolled variables including differential target engagement, unrecognized synergistic or antagonistic interactions, and batch-to-batch compositional variability. Furthermore, ezomycin B2, C2, and D2 undergo facile interconversion under weakly acidic conditions [2], a stability consideration not shared by the L-cystathionine-containing components. For mechanistic studies requiring a defined, single-component nucleoside scaffold, only purified ezomycin B2 provides experimental reproducibility.

Ezomycin B2 Quantitative Evidence


L-Cystathionine Moiety Determines Antifungal Activity

The presence or absence of the L-cystathionine pseudopeptide moiety is the decisive structural determinant of antifungal activity within the ezomycin class. Ezomycin B2 (molecular formula C19H27N5O14) does not contain L-cystathionine, whereas ezomycins A1 (C26H40N8O16S) and B1 (C26H39N7O17S) do [1]. This structural difference directly translates into differential antimicrobial activity: the L-cystathionine-containing components are responsible for specific activity against Sclerotinia and Botrytis species, a property not attributable to B2 [2].

Antifungal structure-activity relationship Peptidyl nucleoside antibiotics Phytopathogen susceptibility

In-Class Antifungal Activity Ranking

Within the ezomycin B and C series isolated from the Streptomyces fermentation complex, ezomycin B1 was identified as the most active component among the six newly isolated compounds (B1, B2, C1, C2, D1, D2) [1]. This potency hierarchy establishes that ezomycin B2 is not the highest-activity member of its immediate in-class cohort, a critical consideration for applications requiring either maximal antifungal potency or a defined lower-activity comparator.

Antifungal potency ranking Nucleoside antibiotic efficacy Phytopathogenic fungi

Acid-Labile Interconversion

Ezomycin B2, C2, and D2 undergo facile interconversion under weakly acidic conditions, a property not shared by the L-cystathionine-containing B1, C1, D1 series [1]. Specifically, compound C2 was identified as the α-anomer of B2 at the C-1′ position, and this triad (B2, C2, D2) exists in a dynamic equilibrium in acidic environments. This differential acid sensitivity introduces distinct handling, storage, and analytical requirements for B2 compared to the acid-stable B1 series.

Nucleoside antibiotic stability pH-dependent degradation Analytical chemistry considerations

Ezomycin B2 Applications


Negative Control for L-Cystathionine Mechanisms

Ezomycin B2 serves as the definitive negative control in structure-activity relationship studies investigating the antifungal activity contribution of the L-cystathionine pseudopeptide moiety. Since A1 and B1 contain L-cystathionine and exhibit specific activity against Sclerotinia and Botrytis species, while B2 lacks this moiety, parallel testing of B2 enables clean attribution of observed antifungal effects to the L-cystathionine pharmacophore [1].

Low-Activity Nucleoside Scaffold

For research programs requiring a defined nucleoside scaffold with non-maximal antifungal activity, ezomycin B2 provides an appropriate baseline comparator. Ezomycin B1 is established as the most active component among the isolated ezomycin series [1]; B2 therefore offers a lower-activity reference point for quantifying enhancement effects of synthetic modifications or combination strategies.

Acid-Sensitive Nucleoside Model

The documented facile interconversion of ezomycin B2 with C2 and D2 under weakly acidic conditions makes this compound a valuable model system for studying acid-catalyzed nucleoside rearrangements, anomerization equilibria, and formulation strategies requiring pH stabilization. This property directly informs procurement decisions regarding handling buffers, storage pH, and analytical method development [1].

Octosyl Acid Biosynthesis Studies

As a member of the octosyl acid nucleoside family structurally related to polyoxin and nikkomycin biosynthetic pathways, ezomycin B2 serves as a defined chemical standard for comparative biosynthesis studies and enzymatic pathway elucidation. Its purified single-component identity enables unambiguous tracking in biosynthetic intermediate investigations [1].

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